N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)azepane-1-carboxamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)azepane-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzodioxin moiety: This step might involve the reaction of a suitable benzodioxin precursor with the azepane intermediate.
Coupling with the carboxamide group: The final step usually involves the formation of the carboxamide bond through amide coupling reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)azepane-1-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions could be used to modify the functional groups within the molecule.
Substitution: Substitution reactions might involve the replacement of one functional group with another, potentially leading to derivatives with different properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems, including its potential as a drug candidate.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)azepane-1-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylazepane-1-carboxamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)azepane-1-carboxamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)azepane-1-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its biological activity and chemical reactivity. The presence of the benzodioxin moiety and the specific substitution pattern on the phenyl ring might confer unique properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)azepane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16-6-5-7-17(14-16)19-8-3-2-4-11-24(19)22(25)23-18-9-10-20-21(15-18)27-13-12-26-20/h5-7,9-10,14-15,19H,2-4,8,11-13H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYHSYZKPOQTOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCCCN2C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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